molecular formula C8H10ClNO B050188 3-Chloro-4-methoxybenzenemethanamine CAS No. 115514-77-7

3-Chloro-4-methoxybenzenemethanamine

Cat. No.: B050188
CAS No.: 115514-77-7
M. Wt: 171.62 g/mol
InChI Key: OCNMSDZALRAYEX-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzenemethanamine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Chloro-4-methoxybenzenemethanamine involves starting with 3-chloro-4-methoxybenzyl alcohol. The alcohol is first converted to 3-chloro-4-methoxybenzyl chloride through a chlorination reaction using phosphorus oxychloride in tetrahydrofuran. The resulting benzyl chloride is then reacted with urotropin in ethanol to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods

For industrial-scale production, the method described above is optimized to achieve high yield and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure a high yield (72-85%) and purity (99.3% or higher) of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxybenzenemethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents in the presence of bases.

Major Products

    Substitution: Various substituted benzylamines.

    Oxidation: Nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Chloro-4-methoxybenzenemethanamine is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxybenzenemethanamine depends on its application. In the synthesis of pharmaceuticals like avanafil, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxybenzyl alcohol
  • 3-Chloro-4-methoxybenzyl chloride
  • 4-Methoxybenzylamine

Comparison

3-Chloro-4-methoxybenzenemethanamine is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which imparts distinct chemical reactivity compared to its analogs. For instance, 4-Methoxybenzylamine lacks the chlorine atom, making it less reactive in substitution reactions. Similarly, 3-Chloro-4-methoxybenzyl chloride is more reactive towards nucleophiles due to the presence of the chloride leaving group .

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNMSDZALRAYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353309
Record name 3-chloro-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115514-77-7
Record name 3-chloro-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxybenzylamine
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